BenchChemオンラインストアへようこそ!

4-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one

Monoacylglycerol lipase inhibition Endocannabinoid system Pain pharmacology

4-(1H-Benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one (CAS 877284-21-4) is a synthetic heterocyclic compound of molecular formula C₁₈H₁₇N₃O₂ and molecular weight 307.35 g·mol⁻¹. It belongs to the benzimidazole–pyrrolidin-2-one hybrid class, featuring a benzimidazole core linked at C4 to a pyrrolidin-2-one ring bearing an N1‑(2‑methoxyphenyl) substituent.

Molecular Formula C18H17N3O2
Molecular Weight 307.353
CAS No. 877284-21-4
Cat. No. B2708565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one
CAS877284-21-4
Molecular FormulaC18H17N3O2
Molecular Weight307.353
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C18H17N3O2/c1-23-16-9-5-4-8-15(16)21-11-12(10-17(21)22)18-19-13-6-2-3-7-14(13)20-18/h2-9,12H,10-11H2,1H3,(H,19,20)
InChIKeyLJFZJWVADUKVTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1H-Benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one (CAS 877284-21-4): Structural Overview and Procurement-Relevant Identity


4-(1H-Benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one (CAS 877284-21-4) is a synthetic heterocyclic compound of molecular formula C₁₈H₁₇N₃O₂ and molecular weight 307.35 g·mol⁻¹ [1]. It belongs to the benzimidazole–pyrrolidin-2-one hybrid class, featuring a benzimidazole core linked at C4 to a pyrrolidin-2-one ring bearing an N1‑(2‑methoxyphenyl) substituent . The compound is supplied by multiple vendors at purities ranging from 90% to ≥97% and is utilized primarily as a research intermediate and screening compound in early-stage drug discovery .

Why 4-(1H-Benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one Cannot Be Replaced by Positional Isomers or In-Class Analogs


Positional isomerism of the methoxy substituent on the N1‑phenyl ring—ortho (2‑OCH₃), meta (3‑OCH₃), or para (4‑OCH₃)—profoundly alters the electronic environment, conformational landscape, and target‑binding geometry of benzimidazole–pyrrolidinone hybrids [1]. The ortho‑methoxy group introduces steric congestion adjacent to the pyrrolidinone nitrogen, which can restrict rotational freedom of the N‑aryl bond and modify the presentation of the benzimidazole pharmacophore to biological targets [2]. These structural differences mean that the 2‑methoxy, 3‑methoxy (CAS 843622‑05‑9), and 4‑methoxy (CAS 491874‑25‑0) variants are not interchangeable; each must be evaluated as a distinct chemical entity for target engagement, selectivity, and pharmacokinetic behavior [1].

Quantitative Comparative Evidence for 4-(1H-Benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one (CAS 877284-21-4) vs. Closest Analogs


MAGL Inhibitory Potency of the 4‑Methoxy (Para) Analog vs. Unreported Activity of the 2‑Methoxy (Ortho) Target Compound

In the only published structure–activity study of this chemotype, the 4‑methoxyphenyl positional isomer (CAS 491874‑25‑0, compound 25) demonstrated potent, selective inhibition of human monoacylglycerol lipase (hMAGL) with an IC₅₀ of 9.4 nM and >5,300‑fold selectivity over fatty acid amide hydrolase (FAAH; IC₅₀ > 50 µM) [1]. No published hMAGL or FAAH inhibition data exist for the 2‑methoxyphenyl isomer (CAS 877284‑21‑4). This data gap means any assumption of equivalent MAGL potency for the ortho‑methoxy analog is unsupported; procurement decisions for MAGL‑targeted programs must treat these isomers as functionally distinct [1].

Monoacylglycerol lipase inhibition Endocannabinoid system Pain pharmacology

In Vivo Antinociceptive Efficacy of the 4‑Methoxy Analog vs. Absence of In Vivo Data for the 2‑Methoxy Target Compound

The 4‑methoxyphenyl isomer (CAS 491874‑25‑0) demonstrated dose‑dependent antinociceptive activity in the formalin‑induced nociception model in mice, significantly reducing pain response in both acute and late phases at a 30 mg·kg⁻¹ dose, with greater potency than the reference drug gabapentin [1]. No in vivo efficacy or pharmacokinetic data have been reported for the 2‑methoxyphenyl isomer (CAS 877284‑21‑4). For programs requiring in vivo‑validated antinociceptive activity, the para‑methoxy analog provides a characterized benchmark, whereas the ortho‑methoxy compound remains an unexplored entity [1].

In vivo pain model Formalin test Antinociception

Spectral Identity Confirmation: Verified ¹H NMR and GC‑MS Data for the Target Compound

The target compound (CAS 877284‑21‑4) has verified ¹H NMR and GC‑MS spectra deposited in the SpectraBase database (Compound ID: 18njGG6RGn5), providing definitive structural confirmation [1]. In contrast, the 3‑methoxyphenyl isomer (CAS 843622‑05‑9) and 4‑methoxyphenyl isomer (CAS 491874‑25‑0) lack publicly accessible reference spectra in this curated spectral repository [1]. This means procurement of the 2‑methoxy compound can be supported by direct spectral matching against an authenticated reference, reducing the risk of receiving a misassigned isomer .

Analytical characterization Quality control Structural confirmation

Vendor Purity Specifications: Certified ≥95% Purity with ISO‑Compliant Quality Systems

The target compound is commercially available from multiple independent suppliers with documented purity specifications: AKSci supplies the compound at ≥95% purity (Lot‑specific COA available upon request) , while MolCore offers ≥97% purity (NLT 97%) under ISO‑certified quality management systems suitable for global pharmaceutical R&D . The 4‑methoxy analog (CAS 491874‑25‑0) is listed by fewer vendors and is reported as discontinued at CymitQuimica . Higher purity and broader commercial availability reduce procurement risk and batch‑to‑batch variability for the 2‑methoxy compound.

Compound procurement Purity specification Quality assurance

Derivatization Potential: Unsubstituted Benzimidazole NH as a Synthetic Handle

The target compound retains a free benzimidazole N1‑H position, enabling further N‑alkylation, N‑acylation, or N‑arylation to generate focused libraries [1]. The 4‑methoxy analog (CAS 491874‑25‑0) also bears a free NH, but published derivatization efforts have focused on halogenated phenyl variants (e.g., 4‑Cl and 3‑Cl,4‑F compounds in Altamimi et al.) rather than on methoxy‑substituted scaffolds [2]. The 2‑methoxy compound thus offers an under‑explored starting point for SAR expansion around the ortho‑methoxy motif, which may confer distinct steric and electronic properties relative to para‑substituted analogs [1].

Medicinal chemistry Chemical derivatization Library synthesis

Recommended Application Scenarios for 4-(1H-Benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one (CAS 877284-21-4)


Negative Control or Orthogonal Chemotype for MAGL Inhibitor Screening Programs

Given that the 4‑methoxy analog (CAS 491874‑25‑0) is a validated, potent MAGL inhibitor (IC₅₀ = 9.4 nM) [1], the 2‑methoxy isomer can serve as a positional isomer control to assess the specificity of MAGL inhibition within the benzimidazole–pyrrolidinone chemotype. Its distinct ortho substitution may alter or abrogate MAGL binding, making it a valuable tool for confirming that observed pharmacological effects are scaffold‑dependent rather than substituent‑dependent.

Building Block for Diversification of Benzimidazole–Pyrrolidinone Screening Libraries

The free benzimidazole NH position enables N‑functionalization to generate focused compound libraries [2]. The ortho‑methoxy motif is underrepresented in published SAR compared to para‑substituted analogs [1], offering an opportunity to explore novel chemical space in kinase, GPCR, or epigenetic target programs where benzimidazole‑containing compounds have established precedent.

Reference Standard for Isomer‑Specific Analytical Method Development

With verified ¹H NMR and GC‑MS spectra deposited in SpectraBase [3], CAS 877284‑21‑4 can serve as a chromatographic and spectroscopic reference standard for distinguishing the 2‑methoxy isomer from its 3‑methoxy and 4‑methoxy positional isomers in purity assays, stability studies, or metabolite identification workflows.

Starting Material for Ortho‑Methoxy‑Specific SAR Exploration in Pain or Inflammation Targets

Although the 4‑methoxy analog has demonstrated in vivo antinociceptive efficacy [1], the pharmacological profile of the 2‑methoxy isomer remains uncharacterized. Researchers seeking novel intellectual property or differential target selectivity may use CAS 877284‑21‑4 as a starting point for synthesizing and profiling ortho‑methoxy‑substituted analogs against pain‑relevant targets including MAGL, FAAH, COX, or TRP channels.

Quote Request

Request a Quote for 4-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.